Hormogonium-Inducing Activity: Superior Potency and Stereospecificity vs. Isomers
1-Palmitoyl-2-linoleoyl-sn-glycerol demonstrates clear hormogonium-inducing factor (HIF) activity at 1 nmol per disc, whereas its R‑enantiomer (1′) shows only partial activity at the same dose, and the racemic mixture (1/1′) is less active [1]. Crucially, the acyl positional isomer 1-linoleoyl-2-palmitoyl-rac-glycerol (8/8′) is inactive even at 100 nmol/disc, confirming that both stereochemistry and acyl chain positioning are non‑negotiable for function [1].
Isomer 8/8′: negligible at 100 nmol/disc
| Evidence Dimension | HIF activity (qualitative scoring: ++ = clear activity, + = weaker activity, ± = marginal, − = inactive) |
|---|---|
| Target Compound Data | ++ at 1 nmol/disc; + at 100 pmol/disc |
| Comparator Or Baseline | R‑enantiomer (1′): + at 1 nmol/disc; racemic (1/1′): + at 1 nmol/disc; 1-linoleoyl-2-palmitoyl-rac-glycerol (8/8′): ± at 100 nmol/disc and 1 nmol/disc |
| Quantified Difference | Target compound elicits maximal response at 1 nmol/disc, whereas the positional isomer 8/8′ shows negligible activity even at 100‑fold higher dose |
| Conditions | Bioassay with filamentous aggregates of Nostoc species; compound applied to paper discs |
Why This Matters
This stereospecific and regioisomer‑dependent activity profile dictates that only the correct enantiomer and sn‑1/sn‑2 acyl configuration can be used for reproducible hormogonium induction studies.
- [1] Hashidoko, Y., Nishizuka, H., Tanaka, M., Murata, K., Murai, Y., & Hashimoto, M. (2019). Isolation and characterization of 1-palmitoyl-2-linoleoyl-sn-glycerol as a hormogonium-inducing factor (HIF) from the coralloid roots of Cycas revoluta (Cycadaceae). Scientific Reports, 9(1), 4751. Table 1. View Source
